2-(2,4-dichlorophenoxy)-N'-(heptan-4-ylidene)acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-(heptan-4-ylidene)acetohydrazide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(heptan-4-ylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with heptanal under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(heptan-4-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a bioactive compound.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(heptan-4-ylidene)acetohydrazide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
Hydrazides: A class of compounds with similar structures and reactivity.
Phenoxy herbicides: Compounds with similar phenoxy groups used in agriculture.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-(heptan-4-ylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group provides reactivity typical of phenoxy compounds, while the acetohydrazide moiety offers additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C15H20Cl2N2O2 |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(heptan-4-ylideneamino)acetamide |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-3-5-12(6-4-2)18-19-15(20)10-21-14-8-7-11(16)9-13(14)17/h7-9H,3-6,10H2,1-2H3,(H,19,20) |
InChI Key |
BHKMNWSEFGDTBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)CCC |
Origin of Product |
United States |
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